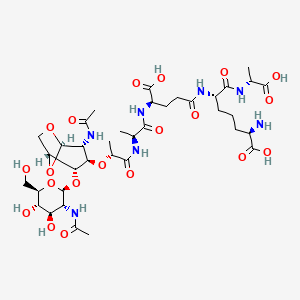
Curium-244
Descripción general
Descripción
Curium-244 is a synthetic chemical element with the symbol Cm and atomic number 96 . It is a hard, brittle, silvery radioactive metal that tarnishes slowly and can only be produced in nuclear reactors . It is a transuranic actinide element named after eminent scientists Marie and Pierre Curie, both known for their research on radioactivity .
Synthesis Analysis
Curium-244 is typically formed by neutron capture. The production route involves successive neutron captures and beta decays of plutonium-242 . A sample containing 2 wt % of curium was obtained by sintering at 1400°С from a charge with the (Nd,Cm)4Ti9O24 composition .Molecular Structure Analysis
Curium-244 has a molecular formula of 244Cm . Its average mass is 244.063 Da and its monoisotopic mass is 244.062744 Da .Physical And Chemical Properties Analysis
Curium-244 has a high melting point of 1340°C . It is less dense than its preceding transuranic element but heavier than most other metals . Its density is 13.51 g/cm^3 . It is also a good conductor of electricity .Aplicaciones Científicas De Investigación
Nuclear Physics Experiments and Accelerator Applications : Vesnovskii et al. (1993) discussed the production of highly enriched isotopes like 244Cm for use in nuclear physics experiments and nuclear accelerator applications. They detailed the electromagnetic separation process and highlighted the capabilities for producing enriched 244Cm for these purposes (Vesnovskii, Polynov, Nikitin, & Vjachin, 1993).
Spacecraft Power Generation and Mars Exploration : Abergel and Ansoborlo (2016) noted that 244Cm, due to its high specific activity, was investigated as a heat source for power generation in spacecraft programs. Although not used due to cost and shielding requirements, 244Cm was utilized as a source of alpha particles in alpha particle X-ray spectrometers for analyzing rocks and soil on Mars (Abergel & Ansoborlo, 2016).
Groundwater Monitoring and Environmental Studies : Pike, Dulaiova, and Buesseler (2009) assessed the presence of 244Cm in groundwater near a disposal basin, using alpha spectrometry. Their study contributes to understanding the environmental impact and migration patterns of 244Cm in groundwater systems (Pike, Dulaiova, & Buesseler, 2009).
Biokinetics and Radiotoxicology : Ménétrier, Taylor, and Comté (2008) reviewed the biokinetics of 244Cm, comparing it to americium. They focused on its retention in the liver and skeleton and its radiotoxicity, highlighting the importance of this research for understanding the health impacts of curium exposure (Ménétrier, Taylor, & Comté, 2008).
Spectroscopy : Conway, Blaise, and Vergès (1976) conducted spectroscopic studies on 244Cm, providing insights into its atomic structure and properties. This research is crucial for understanding the fundamental characteristics of curium (Conway, Blaise, & Vergès, 1976).
Mecanismo De Acción
Safety and Hazards
Curium-244 is highly radioactive and poses health risks. It should only be used by persons qualified to handle radioactive material . It is absorbed in the body much more strongly via inhalation . After ingestion, most curium is excreted from the body within a few days and never enters the bloodstream .
Direcciones Futuras
Curium-244 and other isotopes of curium are used in the space program as a heat source for compact thermionic and thermoelectric power generation . Being an alpha-emitter, its radiation can be easily shielded against . Future research and applications may continue to explore the properties and potential uses of Curium-244 .
Propiedades
IUPAC Name |
curium-244 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cm/i1-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWWFAAXEMMFMS-OIOBTWANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[244Cm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930604 | |
| Record name | (~244~Cm)Curium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06275 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13981-15-2 | |
| Record name | Curium-244 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13981-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curium Cm-244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~244~Cm)Curium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CURIUM CM-244 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R0H26WH56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)


![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)





